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Introduction:

Calcitonin Gene-Related Peptide (CGRP) is a 37-amino acid neuropeptide that is widely
expressed in the central and peripheral nervous systems.[1][2] It plays a crucial role in a variety
of physiological processes, including vasodilation, nociception, and neurogenic inflammation.[1]
[2][3] The study of CGRP-sensitive neurons is of significant interest, particularly in the context
of migraine pathophysiology and the development of novel pain therapeutics.[4][5] This
document provides detailed application notes and protocols for the electrophysiological
recording of CGRP-sensitive neurons using patch-clamp, calcium imaging, and multi-electrode
array (MEA) techniques.

CGRP Signaling Pathway in Neurons

CGRP mediates its effects by binding to a heterodimeric receptor composed of the calcitonin
receptor-like receptor (CLR) and a receptor activity-modifying protein 1 (RAMP1).[3][5][6][7]
This receptor complex is a G-protein coupled receptor (GPCR).[3][5] The primary signaling
cascade initiated by CGRP receptor activation in neurons involves the Gas subunit, which
stimulates adenylyl cyclase (AC) to increase intracellular cyclic AMP (CAMP) levels.[1][8][9]
Subsequently, CAMP activates Protein Kinase A (PKA), which can phosphorylate various
downstream targets, including ion channels and transcription factors, leading to changes in
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neuronal excitability.[1][8][9][10] In some cell types, the CGRP receptor can also couple to Gaq,
activating the phospholipase C (PLC) pathway and leading to an increase in intracellular

calcium.[9]
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Caption: CGRP Signaling Pathways in Neurons.

Data Presentation: Effects of CGRP on Neuronal
Properties

The following tables summarize the quantitative effects of CGRP on various neuronal
parameters as determined by electrophysiological recordings.

Table 1: CGRP-Induced Changes in Neuronal Excitability
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CGRP
Parameter . Neuron Type Change Reference
Concentration
Increased from
Action Potential Superficial Sp5C  6.13 £ 0.52 to
) 100 nM [11][12]
(AP) Discharges Neurons 11.75 + 1.59 per
pulse
Decreased from
) Superficial Sp5C  41.80 £9.22 ms
Time to 1st AP 100 nM [11][12]
Neurons t0 21.10 £ 5.92
ms
Membrane Superficial Sp5C
o 100 nM 2.30+£0.42 mV [11][12]
Depolarization Neurons
Membrane Superficial Sp5C
o 500 nM 3.64+0.75 mV [11]
Depolarization Neurons
Lowered from
Superficial Sp5C  -46.41 + 1.08 mV
AP Threshold 500 nM [11]
Neurons to-48.14 +1.24
mV
Reduced from
Afterhyperpolariz Superficial Sp5C  14.95+ 1.76 mV
) 500 nM [11]
ation (AHP) Neurons t0 13.59 £ 1.91
mV
POAH Warm
Firing Rate 10 uMm Sensitive Decreased [13][14]
Neurons
POAH
o Temperature Increased by an
Firing Rate 10 uMm - [13]
Insensitive average of 47%
Neurons
Bronchial o
Membrane ] Hyperpolarizatio
) 0.001-0.1 uM Parasympathetic [15][16]
Potential
Neurons
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Membrane

Potential

1.0-10.0 uM

Bronchial
Parasympathetic

Neurons

Depolarization [15][16]

Table 2: CGRP-Induced Changes in Synaptic Transmission and lon Channels

CGRP
Parameter . Neuron Type Change Reference
Concentration
. Increased from
SpEPSC Superficial Sp5C
100 nM 263+052Hzto [11][12]
Frequency Neurons
3.85+0.86 Hz
mEPSC
] 100 nM CeLC Neurons Increased [10]
Amplitude
mMEPSC
100 nM CelLC Neurons No change [10]
Frequency
K+ Currents
) Cultured Rat
(Transient and ] Dose-dependent
1nM-1puM Neocortical [8]
Delayed decrease
- Neurons
Rectifier)
) Cultured Rat
High-Threshold _
0.1-1uM Neocortical Reduced [8]
Ca2+ Currents
Neurons
] Cultured Rat o
Voltage-activated ) Significantly
0.1-1puM Neocortical [8]
Na+ Currents reduced
Neurons

Experimental Protocols
Whole-Cell Patch-Clamp Recording of CGRP-Sensitive

Neurons

This protocol is designed for recording from neurons in acute brain slices to assess the effects

of CGRP on intrinsic excitability and synaptic transmission.[10][11][12]
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Experimental Workflow:
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Caption: Workflow for Patch-Clamp Recording.

Materials and Reagents:

Animals: Juvenile mice or rats.[10][11]

Artificial Cerebrospinal Fluid (ACSF): (in mM) 124 NacCl, 2.5 KCI, 1.2 NaH2PO4, 24
NaHCO3, 5 HEPES, 12.5 glucose, 2 CaCl2, 2 MgS04. Continuously bubbled with 95% O2 /
5% CO2.

Internal Solution (for current-clamp): (in mM) 135 K-gluconate, 10 KCI, 10 HEPES, 2 Mg-
ATP, 0.3 Na-GTP; pH adjusted to 7.3 with KOH.

Internal Solution (for voltage-clamp): (in mM) 120 Cs-methanesulfonate, 10 CsCl, 10
HEPES, 1 EGTA, 2 Mg-ATP, 0.3 Na-GTP, 5 QX-314; pH adjusted to 7.3 with CsOH.

CGRP Stock Solution: Prepare a concentrated stock solution (e.g., 100 uM) in distilled water
and store at -20°C. Dilute to the final working concentration in ACSF immediately before use.

Pharmacological Agents (Optional): Tetrodotoxin (TTX) to block voltage-gated sodium
channels, picrotoxin and strychnine to block GABAA and glycine receptors, respectively.[11]
[12]

Equipment: Vibratome, recording chamber, patch-clamp amplifier, data acquisition system,
microscope with DIC optics, micromanipulators.

Protocol:

Slice Preparation:
o Anesthetize and decapitate the animal.
o Rapidly remove the brain and place it in ice-cold, oxygenated ACSF.

o Cut coronal or sagittal slices (e.g., 300-400 um) of the desired brain region using a
vibratome.
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o Transfer slices to a holding chamber with oxygenated ACSF and allow them to recover at
32-34°C for 30 minutes, then maintain at room temperature for at least 1 hour before
recording.

e Recording:

o Transfer a slice to the recording chamber on the microscope stage and continuously
perfuse with oxygenated ACSF at a rate of ~2 ml/min at 31 £ 1°C.[10]

o Identify neurons in the target region using differential interference contrast (DIC) optics.

o Using a borosilicate glass pipette (3-5 MQ) filled with the appropriate internal solution,
approach a neuron and form a giga-ohm seal.

o Rupture the membrane to achieve the whole-cell configuration.
o Data Acquisition:

o Current-Clamp (for excitability): Hold the neuron at approximately -70 mV.[11]

Record the resting membrane potential.

» Inject a series of depolarizing current steps (e.g., 500 ms duration) to elicit action
potentials and determine the baseline firing frequency.[11]

» Bath apply CGRP (e.g., 100 nM) for 4-8 minutes and repeat the current injection
protocol.[11][12]

» Perform a washout with ACSF and record again to check for reversibility.

o Voltage-Clamp (for synaptic currents): Clamp the neuron at -70 mV to record excitatory
postsynaptic currents (EPSCs).[11][12]

» Record spontaneous EPSCs (SEPSCs) for a stable baseline period.

» To isolate miniature EPSCs (mMEPSCs), add TTX (1 puM) to the ACSF.[10]
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» Bath apply CGRP and record the changes in SEPSC or mEPSC frequency and
amplitude.

o Data Analysis:

o Analyze changes in action potential frequency, time to first spike, resting membrane
potential, input resistance, and AP threshold.

o For synaptic recordings, analyze the frequency and amplitude of EPSCs using appropriate
software.

Calcium Imaging of CGRP-Sensitive Neurons

This protocol is for measuring changes in intracellular calcium concentration ([Ca2+]i) in
response to CGRP application, often used for cultured neurons or in brain slices.[17][18][19]

Materials and Reagents:
o Cell Culture or Brain Slices: Primary neuronal cultures or acute brain slices.

e Calcium Indicator: Fluo-4 AM or a genetically encoded calcium indicator (GECI) like GCaMP.
[17][20]

» Loading Buffer: ACSF or appropriate saline solution containing the calcium indicator and
Pluronic F-127 (for AM ester dyes).

» CGRP Stock Solution: As described in the patch-clamp protocol.
e Thapsigargin (Optional): To deplete intracellular calcium stores.[18]

o Equipment: Fluorescence microscope or confocal microscope with a suitable camera,
perfusion system.

Protocol:

e Indicator Loading (for Fluo-4 AM):
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o Prepare a loading solution of Fluo-4 AM (e.g., 1-5 pM) in ACSF or saline with 0.02%
Pluronic F-127.

o Incubate the cultured cells or brain slice in the loading solution for 30-60 minutes at 37°C.

o Wash the preparation with fresh ACSF for at least 30 minutes to allow for de-esterification
of the dye.

e Imaging:
o Place the preparation on the microscope stage and perfuse with ACSF.
o Acquire baseline fluorescence images at a suitable frame rate.
o Apply CGRP (e.g., 20 nM to 1 uM) via the perfusion system or by local application.[17][18]

o Continue to acquire images during and after CGRP application to capture the calcium
transient.

o To investigate the source of the calcium increase, experiments can be performed in
calcium-free ACSF or after pre-treatment with thapsigargin to deplete intracellular stores.
[17][18]

o Data Analysis:
o Select regions of interest (ROIs) corresponding to individual neuronal cell bodies.

o Measure the change in fluorescence intensity (AF) over time relative to the baseline
fluorescence (FO).

o Express the calcium response as AF/FO.

Multi-Electrode Array (MEA) Recording of Neuronal
Networks

This protocol provides a framework for using MEAs to study the effects of CGRP on the
spontaneous and evoked activity of neuronal networks in culture or in brain slices.[21][22][23]
[24][25]
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Materials and Reagents:

MEA Plates: Commercially available MEA plates (e.g., from Axion BioSystems).[21][22]
Cell Culture: Primary neurons or iPSC-derived neurons cultured on MEA plates.
CGRP Stock Solution: As described in the patch-clamp protocol.

MEA System: MEA recording hardware and software.[21][22]

Protocol:

e Cell Culture on MEAS:

Coat the MEA plates with an appropriate substrate (e.g., poly-L-lysine, laminin) to promote
neuronal adhesion and growth.

Plate dissociated neurons onto the MEA plates at a suitable density.

Maintain the neuronal cultures in a CO2 incubator, allowing them to form functional
networks over several days to weeks.

e Recording:

o

Place the MEA plate into the recording system and allow the culture to acclimate.

Record baseline spontaneous network activity, including spike rates, burst frequency, and
network synchrony.

Apply CGRP to the culture medium at the desired concentration.

Record the network activity during and after CGRP application to assess its modulatory
effects.

If the neurons are not spontaneously active, electrical or pharmacological stimulation can
be used to evoke activity, and the effect of CGRP on these evoked responses can be
measured.[21]
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o Data Analysis:
o Use the MEA software to analyze various parameters of network activity.

o Key metrics include mean firing rate, burst duration, inter-burst interval, and synchronicity
indices.

o Compare these parameters before, during, and after CGRP application.
Conclusion:

The electrophysiological techniques outlined in this document provide powerful tools for
investigating the function of CGRP-sensitive neurons. Whole-cell patch-clamp offers high-
resolution analysis of single-cell properties, calcium imaging allows for the visualization of
intracellular signaling events, and MEA recordings provide insights into network-level activity.
By employing these methods, researchers can further elucidate the role of CGRP in neuronal
signaling and its implications for various neurological disorders.
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 To cite this document: BenchChem. [Application Notes and Protocols: Electrophysiological
Recording of CGRP-Sensitive Neurons]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1577618#electrophysiological-recording-of-cgrp-
sensitive-neurons]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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